molecular formula C10H11BrO2 B190166 Methyl 3-bromo-4-ethylbenzoate CAS No. 113642-05-0

Methyl 3-bromo-4-ethylbenzoate

Cat. No.: B190166
CAS No.: 113642-05-0
M. Wt: 243.1 g/mol
InChI Key: WSYKXUBTLUYUSD-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-ethylbenzoate is an organic compound with the molecular formula C10H11BrO2 and a molecular weight of 243.10 g/mol . It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by an ethyl group. This compound is commonly used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-ethylbenzoate can be synthesized through various methods. One common method involves the bromination of 4-ethylbenzoic acid, followed by esterification. The bromination is typically carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide. The esterification is then performed using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The process typically includes the bromination of 4-ethylbenzoic acid in a controlled environment, followed by esterification using methanol under reflux conditions. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 3-bromo-4-ethylbenzoate is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-bromo-4-ethylbenzoate involves its interaction with various molecular targets depending on the context of its use. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom, which can be displaced by nucleophiles. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromo-4-ethylbenzoate is unique due to the combination of the bromine atom and the ethyl group, which imparts specific reactivity and steric properties. This makes it a valuable intermediate in organic synthesis and a useful compound in various research applications .

Biological Activity

Methyl 3-bromo-4-ethylbenzoate (CAS Number: 113642-05-0) is an aromatic compound with notable biological activities. This article explores its potential antimicrobial properties, interaction with biological molecules, and implications in medicinal chemistry.

  • Molecular Formula : C10H11BrO2
  • Molecular Weight : 243.10 g/mol
  • Structure : The compound features a bromine atom at the meta position relative to an ethyl group on the benzene ring, which influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly:

Interaction Studies

This compound interacts with various biological molecules, which may contribute to its biological activity:

  • Enzyme Interactions : Interaction studies indicate that this compound may bind to specific enzymes or receptors, influencing their activity. This could provide insights into its pharmacological potential and mechanisms of action .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 3-bromo-4-hydroxybenzoateC10H11BrO3Contains a hydroxyl group; potential antioxidant.
Methyl 3-bromo-4-iodobenzoateC10H11IBrO2Contains iodine instead of bromine; different reactivity.
Ethyl 4-bromobenzoateC9H9BrO2Ethyl group at para position; used in similar reactions.

The structural differences influence both the chemical reactivity and biological activity, highlighting the significance of substitution patterns on the benzene ring.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study assessing the antimicrobial efficacy of this compound found that it inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both pathogens, indicating promising antibacterial properties .
  • Cytokine Release Modulation :
    In vitro experiments involving macrophages activated by lipopolysaccharides (LPS) revealed that this compound significantly reduced the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may possess anti-inflammatory properties, warranting further investigation into its therapeutic applications .

Properties

IUPAC Name

methyl 3-bromo-4-ethylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-7-4-5-8(6-9(7)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYKXUBTLUYUSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551712
Record name Methyl 3-bromo-4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113642-05-0
Record name Methyl 3-bromo-4-ethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Bromo-4-ethyl-benzoic acid (D43) (19.40 g) was dissolved in MeOH (200 mL) and then treated with conc. H2SO4 (1 mL). The mixture was heated at reflux overnight, and then concentrated under reduced pressure. The residue was partitioned between EtOAc and saturated aqueous NaHCO3 solution, extracting again with EtOAc. The combined extracts were then washed with brine, dried (MgSO4). The solvent was evaporated in vacuo to afford the title compound (15.8 g). 1H NMR (CDCl3) δ 1.24 (3H, t), 2.79 (2H, q), 3.91 (3H, s), 7.29 (1H, d), 7.89 (1H, dd), 8.19 (1H, d).
Quantity
19.4 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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